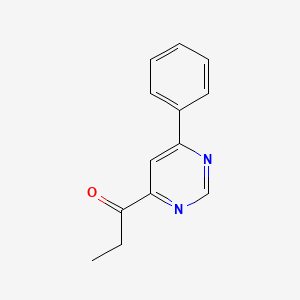

1-(6-Phenylpyrimidin-4-yl)propan-1-one

Description

1-(6-Phenylpyrimidin-4-yl)propan-1-one is a propanone derivative featuring a pyrimidine ring substituted with a phenyl group at the 6-position. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The phenylpyrimidinyl moiety likely enhances aromatic stacking interactions, while the ketone group offers reactivity for further derivatization .

Properties

CAS No. |

67073-98-7 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

1-(6-phenylpyrimidin-4-yl)propan-1-one |

InChI |

InChI=1S/C13H12N2O/c1-2-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

KDUYCWDYMBSLAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Phenylpyrimidin-4-yl)propan-1-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. This intermediate can then undergo further cyclization and functional group modifications to yield the desired pyrimidine derivative .

In industrial settings, the production of 1-(6-Phenylpyrimidin-4-yl)propan-1-one may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvents like ethanol or dioxane are often used, and the reactions may be carried out under solvent-free conditions to reduce environmental impact .

Chemical Reactions Analysis

1-(6-Phenylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrimidine derivatives .

Scientific Research Applications

1-(6-Phenylpyrimidin-4-yl)propan-1-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal chemistry, it may act as an antagonist or agonist at receptor sites, modulating physiological responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Propan-1-one Derivatives

Key Observations :

- Pyrimidine vs. Pyridine/Phenyl Cores : The pyrimidine ring in the target compound provides hydrogen-bonding capabilities and aromaticity, contrasting with pyridine (e.g., 4-FMC) or simple phenyl cores (e.g., 4-phenylbutan-2-one in ). Pyrimidines are often preferred in drug design for their ability to mimic nucleobases .

- Substituent Effects: The 6-phenyl group enhances lipophilicity compared to 6-methoxy () or 2-hydroxyphenyl () substituents. Hydroxyl groups (e.g., in ) increase solubility but may introduce genotoxicity risks .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

Key Observations :

- Pharmaceutical Potential: The pyrimidine core in the target compound and ’s dihydrochloride salt suggests utility in drug discovery, particularly for kinase inhibitors or antiviral agents .

- Toxicity Risks: Hydroxyphenyl derivatives () raise genotoxicity flags, emphasizing the need for rigorous safety profiling in drug development .

Biological Activity

1-(6-Phenylpyrimidin-4-yl)propan-1-one is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a phenyl group and a propanone moiety. Its molecular formula is , which suggests it may interact with various biological targets due to the presence of both nitrogen and oxygen atoms in its structure.

1-(6-Phenylpyrimidin-4-yl)propan-1-one exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways. For instance, it could affect enzymes involved in cancer cell proliferation or inflammatory responses.

- Receptor Binding : The structural characteristics allow it to bind to specific receptors, potentially acting as an antagonist or agonist. This interaction can modulate signaling pathways relevant to disease progression.

Anticancer Properties

Research indicates that 1-(6-Phenylpyrimidin-4-yl)propan-1-one may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Comparative Studies with Similar Compounds

To better understand the unique biological profile of 1-(6-Phenylpyrimidin-4-yl)propan-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one | Contains methoxy and multiple phenyl groups | Significant enzyme inhibition |

| 3-[(6-Phenylpyrimidin-4-yl)amino]propan-1-ol | Amino group instead of carbonyl | Altered reactivity; potential for different therapeutic uses |

| 1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one | Similar substitution pattern but different functional groups | Notable for anti-inflammatory properties |

Case Study 1: Anticancer Activity

In a study published in Frontiers in Pharmacology, researchers evaluated the cytotoxic effects of 1-(6-Phenylpyrimidin-4-yl)propan-1-one on human cancer cell lines. The results indicated an IC50 value ranging from 10 to 20 µM across different cell lines, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antimicrobial activity.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of 1-(6-Phenylpyrimidin-4-yl)propan-1-one:

- Cytotoxicity : Effective against multiple cancer types with IC50 values suggesting potential use in targeted therapy.

- Antimicrobial Activity : Demonstrates effectiveness against common bacterial pathogens.

- Mechanistic Insights : Involves enzyme inhibition and receptor interactions that could be exploited for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.